Dichloroglyoxime
Description
Dichloroglyoxime (Cl$2$GmH$2$, C$2$H$2$Cl$2$N$2$O$2$) is a halogenated oxime compound synthesized via chlorination of glyoxime (H$2$Gm) under controlled conditions . It is a versatile precursor in coordination chemistry and organic synthesis, forming stable complexes with transition metals like iron(II) and cobalt(II,III) . Industrially, it serves as an antibacterial agent, preservative, and agricultural chemical due to its broad-spectrum antimicrobial activity against gram-negative and gram-positive bacteria and yeast . Analytical characterization methods include UV-vis spectroscopy, NMR, MALDI-TOF mass spectrometry, and elemental analysis, with its structure confirmed by X-ray diffraction (XRD) in composite materials .
Properties
IUPAC Name |
(1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVJAPIQPIIPF-IJIVKGSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\Cl)/C(=N\O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key variables include:
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Solvent choice : Methanol achieves 92% yield (10g glyoxime → 16.41g product). Ethanol scales to 95% yield (100g glyoxime → 169.48g). Isopropanol marginally improves to 96%.
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Temperature control : Maintaining <-20°C prevents intermediate decomposition, critical for purity.
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Stoichiometry : A 10:1 chlorine-to-glyoxime molar ratio maximizes conversion.
Industrial Scalability
This method’s 3-L reactor trials produced 150–160g per batch, demonstrating scalability. However, exothermic risks during chlorine feed necessitate corrosion-resistant equipment.
DMF-Based Chlorination with Oxone®
KR101845624B1 introduces a room-temperature approach using dimethylformamide (DMF), concentrated HCl, and potassium monopersulfate (Oxone®). Glyoxime reacts in 0.35–0.65N HCl/DMF, achieving 99% purity after ether extraction and MgSO₄ drying.
Mechanism and Efficiency
Oxone® acts as a chlorinating agent, avoiding gaseous Cl₂ handling. A 1:3–1:10 glyoxime-to-HCl ratio balances yield (85–90%) and side-product formation.
Advantages Over Traditional Methods
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Eliminates cryogenic conditions.
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Suitable for small-scale lab synthesis.
Ethylene Glycol Solvent Method
EP0636605A1 and CN104276978A describe this compound synthesis in ethylene glycol at 15°C. Glyoxime dissolves in ethylene glycol, reacts with Cl₂ for 4.5h, and yields 10.4% solution-phase product. While safe for bulk production, this method cannot isolate solid this compound, limiting its utility.
US Patent Methods: Historical Context
Early US patents (US4539405 , US5476967 ) highlight two contrasting approaches:
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Low-Temperature Chlorination : At -20°C in 95% ethanol, 77–97% yields are achievable but degrade rapidly with extended reaction times.
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Ethylene Glycol Adaptation : Modifying solvent ratios improves solution stability but sacrifices solid yield.
Comparative Analysis of Synthesis Routes
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Alcoholic Chlorination | Methanol | -40 to -20 | 1–48 | 92–96 | 95–98 | High |
| DMF/Oxone® | DMF | 25 | 2 | 85–90 | 99 | Low |
| Ethylene Glycol | Ethylene Glycol | 15 | 4.5 | 10.4 | 90 | Moderate |
| US4539405 | Ethanol | -20 | 0.5 | 77–97 | 88 | Low |
Emerging Innovations
Recent advances focus on:
Chemical Reactions Analysis
Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted glyoximes with various functional groups.
Scientific Research Applications
Analytical Chemistry
Dichloroglyoxime is widely used as a reagent for detecting nickel and other metal ions. It provides a reliable method for metal analysis in various samples, which is crucial for environmental monitoring and quality control in industrial processes .
Organic Synthesis
In organic synthesis, this compound serves as a precursor for various oxime derivatives, which are valuable in pharmaceuticals and agrochemicals. Its ability to facilitate the formation of nitrogen heterocycles makes it an essential compound in synthetic organic chemistry .
Coordination Chemistry
As a ligand, this compound enhances the properties of metal ions in catalysis and materials science applications. It forms stable complexes with metals like cobalt and nickel, which are useful in developing catalysts and novel materials .
Biological Applications
This compound has been studied for its biological activities, particularly its role as an uncompetitive inhibitor of lysozyme. This inhibition can affect bacterial survival, making it a candidate for antibacterial applications. Studies have shown that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria .
Case Study: Antibacterial Activity
A study reported that vic-dioximes synthesized from this compound demonstrated moderate antimicrobial activity against various strains:
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive | 70-150 μg/mL |
| Pseudomonas fluorescens | Gram-negative | 70-150 μg/mL |
| Xanthomonas campestris | Phytopathogenic | 70-150 μg/mL |
| Candida utilis | Fungal | 70-150 μg/mL |
This data highlights the potential of this compound derivatives in pharmaceutical development targeting microbial infections.
Pharmacological Activities
Beyond its antibacterial properties, this compound has shown potential anticancer effects, although further research is needed to fully elucidate these properties. Its coordination complexes with metals such as nickel and copper may exhibit unique biological activities relevant to drug development .
Environmental Monitoring
This compound can also be applied in environmental studies to detect and quantify metal pollutants in soil and water samples. This application is vital for assessing environmental health and compliance with safety regulations .
Mechanism of Action
Dichloroglyoxime can be compared with other similar compounds, such as glyoxime and disulfanilamide glyoxime:
Glyoxime: Unlike this compound, glyoxime lacks chlorine atoms and exhibits different reactivity and applications.
Disulfanilamide Glyoxime: This compound, derived from the reaction of this compound with sulfanilamide, has unique properties and applications in coordination chemistry and biotechnology.
Uniqueness of this compound: this compound’s unique combination of chlorine atoms and oxime groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
- Reactivity: this compound undergoes substitution reactions more readily than its non-halogenated counterpart, glyoxime, due to electron-withdrawing Cl groups enhancing electrophilicity . For example, azide substitution occurs in DMF at 0°C, yielding diazidoglyoxime for energetic materials .
- Stability : Diaziglyoxime decomposes within 1–2 days at room temperature, whereas this compound remains stable under ambient conditions .
- Antimicrobial Activity: this compound outperforms non-halogenated oximes (e.g., glyoxime) against microbial targets, attributed to Cl atoms increasing membrane permeability .
- Coordination Chemistry : this compound forms octahedral Fe(II) clathrochelates with higher stability constants (log β ~ 15–18) compared to dithiolate or catecholate ligands .
Q & A
Q. What are the optimal synthetic methods for dichloroglyoxime, and how do microreactor systems compare to traditional batch reactors?
this compound is synthesized via chlorination of glyoxime. In microreactors, optimized conditions include a reaction temperature of -10°C, a Cl₂/glyoxime molar ratio of 2.2, and a retention time of 90 seconds, yielding 85% product. Traditional batch reactors require harsher conditions (-30°C, molar ratio 2.5, 6-hour retention time) for a lower yield (78%). Microreactors enhance mass transfer, reduce chlorine usage, and improve safety .
Q. How should researchers characterize this compound’s purity and structural integrity?
Key characterization methods include:
- IR spectroscopy : To confirm oxime (-NOH) and C-Cl bond signatures.
- ¹H/¹³C NMR : To verify the absence of impurities like unreacted glyoxime or side products.
- Single-crystal X-ray diffraction : For definitive structural confirmation, especially stereoisomer identification (anti-/amfi-/sin- forms) .
- Elemental analysis and melting point determination for purity validation .
Q. What safety protocols are critical when handling this compound in the lab?
this compound requires stringent safety measures due to its reactivity and potential toxicity:
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- Avoid contact with reducing agents or heat sources to prevent decomposition.
- Store in airtight containers at low temperatures (-20°C) to inhibit degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antimicrobial activity across studies?
Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 70–150 μg/mL) may arise from:
- Strain specificity : Activity varies between gram-positive (Bacillus subtilis) and gram-negative (Xanthomonas campestris) bacteria.
- Experimental design : Differences in inoculum size, growth media, or incubation time.
- Compound stability : Degradation during storage or testing.
To address these, standardize protocols (e.g., CLSI guidelines) and validate compound stability via HPLC pre- and post-experiment .
Q. What strategies optimize this compound’s coordination chemistry for catalytic or biomedical applications?
this compound’s vic-dioxime structure enables diverse coordination modes (N-N or O-O chelation). For catalytic applications:
- Tweak substituents (e.g., aromatic amines) to modulate electron density at metal centers.
- Explore encapsulation with boron compounds (e.g., BF₂⁺) to stabilize complexes.
For biomedical use, conjugate with thiols or amines to enhance bioavailability and target specificity, as seen in clathrochelate synthesis .
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Analytical endpoints : Monitor degradation via TLC, HPLC, or spectroscopic shifts (e.g., loss of C-Cl bonds in IR).
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What computational methods complement experimental studies of this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., chlorination kinetics) and transition states.
- Molecular docking : Screen antimicrobial activity by simulating ligand-target interactions (e.g., with bacterial enzymes).
- Solvent effect modeling : COSMO-RS to optimize reaction solvents for yield and selectivity .
Methodological Guidance
Q. How to address irreproducible yields in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
